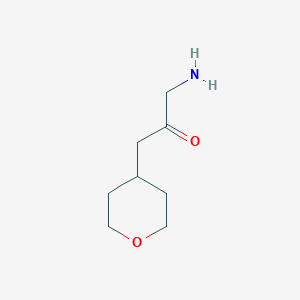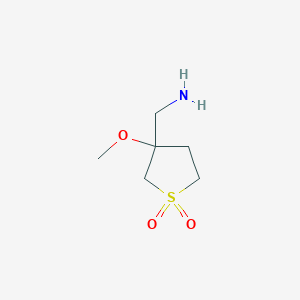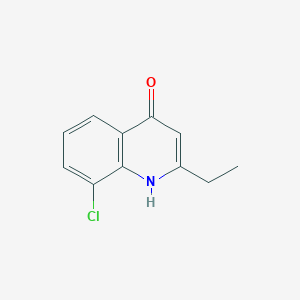
3-Methyl-1-(4-phenylpiperazine-1-carbonyl)-1H-imidazol-3-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-(4-phenylpiperazine-1-carbonyl)-1H-imidazol-3-ium iodide is a complex organic compound that features a combination of imidazole and piperazine rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(4-phenylpiperazine-1-carbonyl)-1H-imidazol-3-ium iodide typically involves a multi-step process:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a phenylpiperazine derivative reacts with the imidazole intermediate.
Formation of the Final Compound: The final step involves the reaction of the intermediate with methyl iodide to form the iodide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-(4-phenylpiperazine-1-carbonyl)-1H-imidazol-3-ium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the imidazole and piperazine rings.
Reduction: Reduced forms of the imidazole and piperazine rings.
Substitution: Substituted imidazole derivatives.
Applications De Recherche Scientifique
3-Methyl-1-(4-phenylpiperazine-1-carbonyl)-1H-imidazol-3-ium iodide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Methyl-1-(4-phenylpiperazine-1-carbonyl)-1H-imidazol-3-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can act as a ligand, binding to metal ions or active sites of enzymes, while the piperazine ring can interact with receptor sites, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenylpiperazine: A simpler compound with similar piperazine structure but lacking the imidazole ring.
3-Methylimidazole: Contains the imidazole ring but lacks the piperazine moiety.
4-Phenylpiperazine-1-carbonyl Chloride: A precursor in the synthesis of the target compound.
Uniqueness
3-Methyl-1-(4-phenylpiperazine-1-carbonyl)-1H-imidazol-3-ium iodide is unique due to the combination of the imidazole and piperazine rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C15H19IN4O |
|---|---|
Poids moléculaire |
398.24 g/mol |
Nom IUPAC |
(3-methylimidazol-3-ium-1-yl)-(4-phenylpiperazin-1-yl)methanone;iodide |
InChI |
InChI=1S/C15H19N4O.HI/c1-16-7-8-19(13-16)15(20)18-11-9-17(10-12-18)14-5-3-2-4-6-14;/h2-8,13H,9-12H2,1H3;1H/q+1;/p-1 |
Clé InChI |
YEUNSVOUDOXREF-UHFFFAOYSA-M |
SMILES canonique |
C[N+]1=CN(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-{3-[(1S)-1-aminoethyl]phenyl}-1,2-thiazolidine-1,1-dione](/img/structure/B13173869.png)


amino}butanoic acid](/img/structure/B13173878.png)
![2-[2-(2,6-Dimethylphenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13173882.png)



